methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Overview
Description
Methyl 3-(8-(3-methoxypropyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C18H25N5O5 and its molecular weight is 391.428. The purity is usually 95%.
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Scientific Research Applications
Polymerization Catalysts
Research has demonstrated the use of N-heterocyclic carbenes (NHCs) as catalysts in group transfer polymerization (GTP) of various monomers, including the use of 1-methoxy-2-methyl-1-trimethylsiloxypropene (MTS) as an initiator. This method allows for controlled polymerization at room temperature, highlighting a significant application in materials science (Raynaud, Liu, Gnanou, & Taton, 2010). Additionally, this approach has been used to create polymethacrylates and polyacrylates with varying molar masses, further extending its application in the field of polymer chemistry (Raynaud, Gnanou, & Taton, 2009).
Synthesis of Nucleosides and Imidazole Derivatives
The compound has been utilized in the synthesis of nucleosides and imidazole derivatives. For instance, methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, an intermediate in synthesizing nucleosides, shows the compound's role in expanding the scope of biochemical research (Leonard & Carraway, 1966). Similarly, the synthesis of tricyclic etheno analogs of potent antivirals and cytostatics has involved the use of imidazo[1,2-a]purin-3-yl)ethoxy)methylphosphonic and imidazo[2,1-b]purin-1-yl)ethoxy)methylphosphonic acids, highlighting its application in medicinal chemistry (Hořejší et al., 2006).
Bioorganic and Medicinal Chemistry
In bioorganic and medicinal chemistry, the compound has been involved in various synthesis processes. For instance, its derivatives have been studied for their antimicrobial activities against various bacteria, indicating its potential in developing new therapeutic agents (Sharma, Sharma, & Rane, 2004). Moreover, research on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for PET tracers in imaging nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) showcases its role in diagnostic imaging and nuclear medicine (Gao, Wang, & Zheng, 2016).
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by the compound are currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.
Properties
IUPAC Name |
methyl 3-[6-(3-methoxypropyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O5/c1-11-12(2)23-14-15(19-17(23)21(11)8-6-10-27-4)20(3)18(26)22(16(14)25)9-7-13(24)28-5/h6-10H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFGRHFAQCVHJKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCCOC)N(C(=O)N(C3=O)CCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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